2-Hydroxypyrrolidine-1-carboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-hydroxypyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C5H11N3O/c6-5(7)8-3-1-2-4(8)9/h4,9H,1-3H2,(H3,6,7) |
InChI Key |
TYEGCDAQOQXVAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=N)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxypyrrolidine 1 Carboximidamide
Strategies Involving Oxidative Decarboxylation of Amino Acid Derivatives
Utilization of L-Arginine Derivatives as Precursors
One effective pathway to 2-hydroxypyrrolidine-1-carboximidamide involves the oxidative decarboxylation of N-acyl L-arginine derivatives. In this approach, the acyl group plays a crucial role in facilitating an intramolecular cyclization. The process is initiated by the oxidative decarboxylation of the protected L-arginine, which leads to the formation of an acyliminium ion. This highly reactive intermediate is then trapped intramolecularly by the guanidine (B92328) nitrogen nucleophile, resulting in the formation of the desired cyclic structure. organic-chemistry.org This intramolecular pathway is often efficient and can lead to higher yields compared to intermolecular approaches. organic-chemistry.org
Table 1: Synthesis of this compound Derivatives from L-Arginine Precursors Data derived from studies on analogous 2-aminopyrrolidine-1-carboxamidine structures.
| Precursor (N-Acyl-L-Arginine) | Acyl Group | Yield (%) |
|---|---|---|
| N-Benzoylarginine | Benzoyl | 47 |
| N-Acetylarginine | Acetyl | - |
| N-Boc-arginine | tert-Butoxycarbonyl | - |
Application of Carbamimidoyl-L-Proline Derivatives as Precursors
An alternative and complementary strategy begins with carbamimidoyl-L-proline, which is essentially a guanidinated L-proline derivative. This method relies on an intermolecular trapping mechanism. The oxidative decarboxylation of carbamimidoyl-L-proline generates an iminium intermediate. This intermediate is then captured by an external nucleophile to form the final product. organic-chemistry.org While this approach may sometimes result in lower yields than the intramolecular cyclization of arginine derivatives, it offers a broader scope for creating a variety of 2-substituted aminopyrrolidine-1-carboxamidine derivatives by simply changing the nucleophile used in the trapping step. organic-chemistry.org
Table 2: Synthesis via Oxidative Decarboxylation of Carbamimidoyl-L-proline Data derived from studies on analogous 2-aminopyrrolidine-1-carboxamidine structures.
| Precursor | Trapping Nucleophile | Product | Yield (%) |
|---|---|---|---|
| Carbamimidoyl-L-proline | Water (in situ) | This compound | Not specified |
| Carbamimidoyl-L-proline | Various N-nucleophiles | 2-Aminopyrrolidine-1-carboxamidine derivatives | 22 (for Cernumidine) |
Oxidative Systems and Catalysts for Decarboxylation
The success of the oxidative decarboxylation strategy hinges on the selection of an appropriate oxidative system. These reagents are responsible for initiating the decarboxylation process and generating the critical iminium ion intermediate.
A commonly and effectively used system for the oxidative decarboxylation of amino acid derivatives is the combination of a silver(I) salt, such as silver nitrate (AgNO₃), and a peroxydisulfate salt, like ammonium peroxydisulfate ((NH₄)₂S₂O₈). organic-chemistry.org This pair of reagents has proven successful in generating the N-acyliminium ions from both L-arginine and L-proline derivatives, which are essential for the synthesis of the target pyrrolidine (B122466) structure. organic-chemistry.org The Ag(I) acts as a catalyst, while the peroxydisulfate serves as the primary oxidant.
While hypervalent iodine reagents, such as diacetoxyiodobenzene (DIB) in combination with iodine, are known to facilitate oxidative decarboxylation reactions in other contexts, their specific application to the synthesis of this compound from L-arginine or carbamimidoyl-L-proline precursors is not extensively detailed in the reviewed scientific literature. These reagents are valued for their mild reaction conditions and are a potential area for future investigation in this specific synthetic pathway.
Copper salts are known to catalyze various decarboxylation reactions. However, their role as co-catalysts to enhance the silver(I)/peroxydisulfate system in the specific synthesis of this compound has not been a focus of the primary research literature surveyed. The potential synergistic effects of adding copper salts to the established silver-catalyzed reaction remain an area for further exploration.
Intermolecular and Intramolecular Trapping Mechanisms in Cyclization
A review of the scientific literature did not yield specific examples of the synthesis of this compound utilizing intermolecular and intramolecular trapping mechanisms in cyclization.
Enzymatic Biosynthesis and Biocatalytic Approaches
The primary documented method for the synthesis of this compound is through enzymatic biosynthesis, which presents a highly specific and efficient route.
Role of Copper Amine Oxidases (CAOs) in Formation
Copper amine oxidases (CAOs) are a class of enzymes that catalyze the oxidative deamination of primary amines to their corresponding aldehydes, with the concurrent production of hydrogen peroxide and ammonia (B1221849). mdpi.com In the case of this compound synthesis, CAOs play a pivotal role in catalyzing the transformation of agmatine. Specifically, the copper amine oxidase from pea seedlings (Pisum sativum) has been identified as a biocatalyst for this reaction. nih.gov These plant-derived CAOs are noted for their efficiency.
Biosynthetic Pathways from Agmatine
The enzymatic oxidation of agmatine by Pisum sativum copper amine oxidase leads directly to the formation of the cyclic compound N-amidino-2-hydroxypyrrolidine (another name for this compound). nih.gov This biocatalytic route is noteworthy as it results in the cyclic product as the sole detectable outcome of the reaction. The formation of an intermediate, 4-guanidinobutyraldehyde, is not observed, suggesting a concerted or rapid cyclization step following the initial oxidation of the primary amine group of agmatine.
Characterization of Enzyme Reaction Products
The product of the enzymatic oxidation of agmatine catalyzed by Pisum sativum L. copper amine oxidase has been unequivocally identified as N-amidino-2-hydroxypyrrolidine. nih.gov This characterization was achieved through the use of one- and two-dimensional proton nuclear magnetic resonance (¹H-NMR) spectroscopy. nih.gov
Table 1: Spectroscopic Data for the Characterization of this compound
| Analytical Technique | Purpose | Outcome |
| 1D ¹H-NMR Spectroscopy | To determine the chemical environment of protons. | Confirmed the presence of the pyrrolidine ring and other functional groups. |
| 2D ¹H-NMR Spectroscopy | To establish connectivity between protons in the molecule. | Elucidated the cyclic structure of N-amidino-2-hydroxypyrrolidine. |
Advanced Chemical Synthesis Approaches
While enzymatic methods are well-documented, the application of advanced chemical synthesis techniques for this compound is less described in the available literature.
Dienophile Applications in Hetero Diels-Alder Reactions
A review of the scientific literature does not provide specific instances of this compound being utilized as a dienophile in Hetero Diels-Alder reactions. While the Diels-Alder reaction is a powerful tool for the formation of six-membered rings, the reactivity of specific guanidine-containing compounds like this compound in this context has not been detailed.
Stereoselective Synthesis and Chiral Induction
The stereoselective synthesis of 2-hydroxypyrrolidine derivatives often relies on the use of chiral starting materials or chiral catalysts to induce the desired stereochemistry at the newly formed stereocenters. A common approach involves the utilization of the chiral pool, with readily available chiral molecules such as amino acids (e.g., proline and 4-hydroxyproline) serving as foundational building blocks. mdpi.com These precursors already contain a defined stereochemistry, which can be transferred and manipulated through a series of chemical transformations to yield the target molecule. For instance, the synthesis of chiral pyrrolidines can be initiated from 2,3-O-iso-propylidene-D-erythronolactol, a carbohydrate-derived starting material, which allows for a high degree of stereocontrol throughout the synthetic sequence. nih.gov
Another powerful strategy for achieving stereoselectivity is through asymmetric catalysis. This can involve metal-catalyzed reactions or organocatalysis. For example, a one-pot photoenzymatic synthesis has been reported for the production of chiral N-Boc-protected 3-hydroxypyrrolidines with high conversions and excellent enantiomeric excess. nih.gov This method combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction, demonstrating the potential of combining different catalytic systems to achieve high levels of stereoselectivity. nih.gov
Furthermore, diastereoselective methods can be employed to control the relative stereochemistry of multiple stereocenters. A convergent and stereoselective synthesis of 2,5-disubstituted 3-hydroxypyrrolidines has been developed, which involves the reductive annulation of β-iminochlorohydrins. This process allows for rapid access to a variety of 2,5-syn-pyrrolidines. While this specific example pertains to 3-hydroxypyrrolidines, the underlying principles of stereocontrol can be adapted for the synthesis of 2-hydroxypyrrolidine systems.
The introduction of the 1-carboximidamide group, which is a guanidine moiety, can also be performed stereoselectively. A method for the directed stereoselective guanidinylation of alkenes has been described, where the guanidine unit is delivered as an intact fragment by a hydroxy or carboxy group with a high level of stereocontrol. nih.gov This approach could potentially be applied to a precursor of 2-hydroxypyrrolidine to install the carboximidamide group in a stereocontrolled fashion.
| Starting Material | Method | Key Features |
| Proline/4-Hydroxyproline (B1632879) | Chiral Pool Synthesis | Readily available chiral starting materials, established stereochemistry. mdpi.com |
| 2,3-O-iso-propylidene-D-erythronolactol | Chiral Pool Synthesis | Carbohydrate-derived, high stereocontrol. nih.gov |
| Pyrrolidine | Photoenzymatic Synthesis | One-pot reaction, high conversion and enantiomeric excess. nih.gov |
| β-ketochlorohydrins | Reductive Annulation | Convergent, stereoselective synthesis of 2,5-syn-pyrrolidines. |
| Alkenes with a directing group | Directed Guanidinylation | Stereoselective introduction of the guanidine moiety. nih.gov |
Multicomponent Coupling Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. mdpi.comnih.govresearchgate.net These reactions are particularly attractive for the synthesis of heterocyclic scaffolds like pyrrolidines due to their atom economy, operational simplicity, and the ability to generate molecular diversity.
While a direct multicomponent synthesis of this compound has not been explicitly reported, several MCRs are known to produce highly substituted pyrrolidine derivatives, which could serve as precursors. For instance, a one-pot reaction of various 2-amino-thiadiazoles or thiazoles with 2,3-dihydrofuran (B140613) in the presence of a CeCl3·7H2O catalyst has been shown to yield 2-hydroxy pyrrolidine derivatives in good to excellent yields. acgpubs.org This reaction proceeds under mild conditions and demonstrates the feasibility of constructing the 2-hydroxypyrrolidine ring system in a multicomponent fashion. acgpubs.org
Another relevant approach is the diastereoselective synthesis of substituted pyrrolidines through asymmetric multicomponent reactions of optically active phenyldihydrofuran, N-tosyl imino esters, and silane reagents. This method allows for the construction of up to three stereogenic centers in a single operation with a high degree of diastereoselectivity.
The Ugi and Passerini reactions are well-known isocyanide-based MCRs that have been applied to the synthesis of various heterocyclic compounds, including pyrrolidone derivatives. rloginconsulting.com These reactions could potentially be adapted to generate a highly functionalized pyrrolidine core that could be further elaborated to introduce the hydroxyl and carboximidamide functionalities.
The development of a multicomponent reaction for the direct synthesis of this compound would likely involve the careful selection of starting materials that contain the necessary functional groups or their precursors. For example, a hypothetical MCR could involve an amine, an aldehyde or ketone, a cyanide source, and a component that can form the 2-hydroxy-pyrrolidine ring.
| Reaction Type | Components | Product | Key Features |
| Domino Reaction | 2-Amino-thiadiazole/thiazole, 2,3-dihydrofuran | N-heteroaryl substituted 2-hydroxy pyrrolidine | One-pot, mild conditions, good to excellent yields. acgpubs.org |
| Asymmetric Multicomponent Coupling | Optically active phenyldihydrofuran, N-tosyl imino ester, silane reagent | Highly substituted pyrrolidine | Diastereoselective, constructs up to three stereogenic centers. |
| Ugi/Passerini Reactions | Isocyanide, amine, aldehyde/ketone, carboxylic acid (Ugi) or aldehyde/ketone, carboxylic acid (Passerini) | Highly functionalized acyclic intermediates that can cyclize to pyrrolidones | Versatile, potential for generating complex pyrrolidine precursors. rloginconsulting.com |
Reaction Mechanisms and Intrinsic Chemical Transformations
Formation and Reactivity of Iminium Ion Intermediates
The 2-hydroxy group on the pyrrolidine (B122466) ring is a pivotal feature, predisposing the molecule to the formation of a cyclic iminium ion. Under acidic conditions, the hydroxyl group can be protonated, transforming it into a good leaving group (water). Subsequent elimination of water is facilitated by the lone pair of electrons on the ring nitrogen, resulting in the formation of a resonance-stabilized N-amidinyl pyrrolinium ion. This electrophilic intermediate is a key player in the subsequent reactivity of the parent compound.
The formation of such N-acyliminium ions from α-hydroxyamides is a well-established process, typically initiated by Lewis or Brønsted acids. researchgate.net These powerful electrophiles are readily trapped by a variety of nucleophiles. researchgate.net In the case of 2-Hydroxypyrrolidine-1-carboximidamide, the resulting iminium ion is highly susceptible to nucleophilic attack at the C2 position of the pyrrolidine ring. The carboximidamide moiety, with its own nucleophilic and basic nitrogen atoms, can influence the stability and reactivity of this intermediate.
The reactivity of iminium ions is a cornerstone of synthetic organic chemistry, enabling the construction of complex nitrogen-containing heterocycles. nih.gov The iminium ion derived from this compound can be considered a reactive electrophile, poised to engage in a variety of chemical transformations. rsc.org
Intramolecular Cyclization Processes and Mechanistic Pathways
The presence of the nucleophilic carboximidamide group in close proximity to the electrophilic iminium ion sets the stage for potential intramolecular cyclization reactions. The nitrogen atoms of the carboximidamide moiety can act as internal nucleophiles, attacking the C2 position of the pyrrolinium ring. This would lead to the formation of bicyclic structures, with the specific outcome dependent on which nitrogen atom of the carboximidamide group participates in the cyclization.
Intramolecular cyclization reactions are powerful tools for the synthesis of complex heterocyclic frameworks. rsc.org For instance, N-substituted amides can undergo intramolecular reactions to form a variety of N-heterocycles. rsc.org In the context of this compound, a plausible mechanistic pathway for intramolecular cyclization would involve the initial formation of the N-amidinyl pyrrolinium ion as described above. Subsequently, a nucleophilic nitrogen from the carboximidamide side chain would attack the electrophilic C2 of the pyrrolinium ring, forming a new carbon-nitrogen bond and a fused or bridged bicyclic system. The regioselectivity of this cyclization would be influenced by steric and electronic factors, as well as the conformational flexibility of the linking chain. Such intramolecular cycloadditions of unsaturated nitrones derived from N-(2-alkenyl)-2-pyrrolecarbaldehydes have been systematically studied, revealing a pronounced substituent effect on the competitive formation of different regioisomers. researchgate.net
Oxidative Conversion Mechanisms Leading to Analogues
The pyrrolidine ring in this compound is susceptible to oxidation, which can lead to the formation of various analogues. The oxidation of N-acyl-pyrrolidines can yield the corresponding pyrrolidin-2-ones (lactams). researchgate.net For example, the reaction of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide has been shown to produce the corresponding lactams. researchgate.net
A plausible mechanism for the oxidative conversion of this compound would involve the initial oxidation of the C-H bond at the C2 position, adjacent to the nitrogen atom. This could proceed through a radical mechanism or via the formation of an iminium ion intermediate which is then further oxidized. The presence of the carboximidamide group could influence the regioselectivity of the oxidation. The oxidation of imines can lead to a variety of products, including oxaziridines, nitrones, and amides, highlighting the complexity of these transformations. researchgate.net
Nucleophilic Attack and Trapping Reactions in Iminium Intermediates
As previously established, the N-amidinyl pyrrolinium ion formed from this compound is a potent electrophile. This intermediate can be intercepted by a wide range of external nucleophiles, leading to the formation of C2-substituted pyrrolidine derivatives. The nucleophilic addition to imines and iminium ions is a fundamental reaction in organic chemistry. youtube.com
The nature of the product will depend on the nucleophile employed. For instance, carbon-based nucleophiles such as organometallic reagents or enolates would lead to the formation of a new carbon-carbon bond at the C2 position. Heteroatom nucleophiles, such as alcohols, thiols, or amines, would result in the corresponding C2-alkoxy, C2-thio, or C2-amino substituted pyrrolidines. The addition of aryl and alkenylboronic acids to iminium ions has been utilized for the synthesis of α-functionalized glycine (B1666218) derivatives. researchgate.net
The table below summarizes the expected products from the reaction of the N-amidinyl pyrrolinium ion with various nucleophiles.
| Nucleophile (Nu:) | Product Structure | Product Class |
| H₂O | 2-Hydroxy-2-substituted-pyrrolidine-1-carboximidamide | Hemiaminal |
| R-OH | 2-Alkoxy-pyrrolidine-1-carboximidamide | Aminal |
| R-SH | 2-Thioalkyl-pyrrolidine-1-carboximidamide | Thioaminal |
| R-NH₂ | 2-Amino-pyrrolidine-1-carboximidamide | Aminal |
| R-MgBr | 2-Alkyl-pyrrolidine-1-carboximidamide | C2-Alkylated Pyrrolidine |
| R-Li | 2-Alkyl-pyrrolidine-1-carboximidamide | C2-Alkylated Pyrrolidine |
The efficiency and stereoselectivity of these nucleophilic addition reactions would be influenced by the reaction conditions, including the nature of the solvent, temperature, and the presence of any catalysts.
Synthesis and Characterization of Structural Derivatives and Analogues
Preparation of Substituted Pyrrolidine-1-carboximidamide (B83018) Scaffolds
The synthesis of the core 2-hydroxypyrrolidine-1-carboximidamide scaffold can be envisioned through a multi-step sequence starting from readily available chiral precursors such as L-proline. A common strategy involves the initial protection of the amine and carboxylic acid functionalities of proline, followed by stereoselective hydroxylation at the C2 position. Subsequent guanidinylation of the pyrrolidine (B122466) nitrogen would then yield the target molecule.
While direct synthesis of this compound is not extensively documented, the preparation of the closely related (2-aminopyrrolidin-1-yl)carboxamidine core, found in the natural product Cernumidine, provides a valuable blueprint. rsc.org This synthesis highlights the formation of an aminal moiety, a key structural feature. A pivotal step in this approach involves a Curtius rearrangement of an acyl azide (B81097) derived from a proline derivative to form an isocyanate, which then serves as the precursor to the aminal core. rsc.org
The general approach to substituted pyrrolidine-1-carboximidamide scaffolds often involves the guanidinylation of a pre-formed substituted pyrrolidine. Various guanidinylating reagents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and the nature of any protecting groups on the final guanidine (B92328) moiety.
Table 1: Common Guanidinylating Reagents
| Reagent Name | Structure | Key Features |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Readily available, reacts under mild conditions. | |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Introduces Boc-protected guanidine group, useful for further functionalization. | |
| S-Methylisothiourea sulfate | A classic reagent for guanidinylation. | |
| Cyanamide (B42294) | Simple and cost-effective, but can require harsher conditions. |
The synthesis of substituted scaffolds would involve starting with appropriately substituted proline or pyrrolidine derivatives. For instance, commercially available 4-hydroxyproline (B1632879) could be utilized to introduce a hydroxyl group at a different position on the pyrrolidine ring. mdpi.com
Functionalization Strategies of the Pyrrolidine Ring System
Further diversification of the this compound scaffold can be achieved by employing various functionalization strategies on the pyrrolidine ring. These modifications can be introduced either before or after the guanidinylation step, depending on the compatibility of the functional groups with the reaction conditions.
C-H Functionalization: Recent advances in C-H activation and functionalization offer a powerful tool for the late-stage modification of the pyrrolidine ring. nih.gov Transition-metal catalyzed reactions can enable the introduction of aryl, alkyl, or other functional groups at specific C-H bonds of the pyrrolidine core, providing access to a wide range of novel analogues. For N-Boc protected pyrrolidines, selective functionalization at various positions has been demonstrated. nih.gov
Modification of the Hydroxyl Group: The hydroxyl group at the C2 position of the target compound provides a convenient handle for further functionalization. Standard organic transformations can be employed to convert the hydroxyl group into other functionalities, as outlined in the table below.
Table 2: Potential Modifications of the C2-Hydroxyl Group
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Etherification | Alkyl halide, Base | Ether |
| Esterification | Acyl chloride, Base | Ester |
| Oxidation | Mild oxidizing agent (e.g., PCC, DMP) | Ketone (Pyrrolidin-2-one) |
| Azidation | DPPA, DBU | Azide |
These modifications allow for the systematic exploration of the structure-activity relationship of this compound derivatives in various biological contexts.
Exploration of Guanidine Moiety Modifications
N-Alkylation and N-Acylation: The terminal nitrogen atoms of the guanidine group can be selectively alkylated or acylated. This can be achieved by using protected guanidinylating reagents, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, followed by deprotection and subsequent functionalization. iris-biotech.de These modifications can alter the pKa of the guanidine group and influence its interaction with biological targets.
Cyclic Guanidine Analogues: Another strategy involves the incorporation of the guanidine functionality into a cyclic system. This can be achieved by reacting the pyrrolidine nitrogen with a reagent that contains a pre-formed cyclic guanidine or by an intramolecular cyclization reaction. This approach leads to more conformationally constrained analogues, which can be valuable for probing receptor binding sites.
Table 3: Examples of Guanidine Moiety Modifications
| Modification | Synthetic Approach | Potential Impact |
| N-Methylation | Reductive amination or use of methylating agents on a protected guanidine. | Alters basicity and hydrogen bonding potential. |
| N-Acetylation | Acylation of a protected guanidine with acetyl chloride or acetic anhydride. | Neutralizes the positive charge and introduces a hydrogen bond acceptor. |
| Arylation | Transition-metal catalyzed cross-coupling reactions on a protected guanidine. | Introduces steric bulk and potential for pi-stacking interactions. |
Incorporation into Complex Natural Product Architectures
The structural motif of pyrrolidine-1-carboximidamide is found in a number of bioactive natural products. The synthesis of these complex molecules often requires the development of efficient and stereoselective methods for the construction of this core scaffold.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
In a hypothetical ¹H NMR spectrum of 2-hydroxypyrrolidine-1-carboximidamide, distinct signals would be expected for the protons of the pyrrolidine (B122466) ring and the carboximidamide group. The protons on the carbon adjacent to the hydroxyl group (C2) and the nitrogen of the carboximidamide group would likely appear as multiplets due to spin-spin coupling with neighboring protons. The protons on the other carbons of the pyrrolidine ring (C3, C4, and C5) would also exhibit characteristic multiplets. The chemical shifts of these protons would be influenced by their local electronic environment. For instance, the proton attached to the carbon bearing the hydroxyl group would be expected to resonate at a downfield position compared to the other ring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| H on C2 | 4.0 - 5.0 | Multiplet | J-values dependent on dihedral angles |
| H's on C3 | 1.5 - 2.5 | Multiplet | J-values dependent on geminal and vicinal coupling |
| H's on C4 | 1.5 - 2.5 | Multiplet | J-values dependent on geminal and vicinal coupling |
| H's on C5 | 3.0 - 4.0 | Multiplet | J-values dependent on vicinal coupling with C4 protons and nitrogen |
| OH proton | Variable | Broad Singlet | Dependent on solvent and concentration |
Note: The predicted values are estimates based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
A ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the structure. The carbon atom of the carboximidamide group (C=N) would be expected to appear at the most downfield position due to the deshielding effect of the attached nitrogens. The carbon atom bonded to the hydroxyl group (C2) would also be shifted downfield. The remaining three carbons of the pyrrolidine ring would resonate at higher field positions.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=N (carboximidamide) | 150 - 160 |
| C2 (CH-OH) | 60 - 70 |
| C5 (CH2-N) | 45 - 55 |
| C3 (CH2) | 20 - 30 |
Note: The predicted values are estimates based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound would be expected to be observed as a protonated molecule [M+H]⁺. Given the molecular formula C5H11N3O, the calculated monoisotopic mass is 129.0902 g/mol . nih.gov Therefore, the expected m/z value for the protonated molecule would be approximately 130.0975. Fragmentation of this ion in the mass spectrometer could lead to the loss of small neutral molecules such as water (H₂O) or ammonia (B1221849) (NH₃), providing further structural clues.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique often used for the analysis of biomolecules and synthetic polymers. bruker.com For a small molecule like this compound, MALDI-TOF MS would also be expected to show the protonated molecule [M+H]⁺ as the base peak. The choice of matrix is crucial in MALDI-TOF analysis to ensure efficient energy transfer and ionization. mdpi.com The high mass accuracy of TOF analyzers can aid in confirming the elemental composition of the parent ion. utoronto.ca
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-N, and C=N functional groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the carboximidamide group. The C-H stretching vibrations of the pyrrolidine ring would likely appear in the 2850-3000 cm⁻¹ region. A strong absorption band around 1650-1680 cm⁻¹ would be characteristic of the C=N stretching vibration of the carboximidamide group. Finally, C-N stretching vibrations would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (alcohol) | 3200 - 3600 (broad) | Stretching |
| N-H (imidamide) | 3100 - 3500 (medium) | Stretching |
| C-H (alkane) | 2850 - 3000 (medium to strong) | Stretching |
| C=N (imidamide) | 1650 - 1680 (strong) | Stretching |
Note: The predicted values are estimates and the actual peak positions and intensities can be influenced by factors such as intermolecular hydrogen bonding.
Computational Chemistry and Theoretical Modeling Studies
Quantum Mechanical (QM) Calculations for Conformational Analysis
Quantum mechanical calculations are essential for determining the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a molecule like 2-Hydroxypyrrolidine-1-carboximidamide, conformational analysis is crucial as its biological activity is intrinsically linked to its shape. The primary degrees of freedom include the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the C-N bond of the carboximidamide group.
Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and typically adopts envelope (E) or twist (T) conformations to alleviate steric strain. The position of the hydroxyl group at C2 and the bulky carboximidamide group at N1 significantly influences the preferred pucker. The two primary puckering states are often described by the displacement of the Cγ and Cβ atoms relative to the plane formed by the other ring atoms, leading to Cγ-endo ("up") and Cγ-exo ("down") conformations. acs.org
Studies on proline and its derivatives using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have shown that the energy difference between these puckered states is typically small, often just a few kcal/mol. nih.gov For 4-hydroxyproline (B1632879), the electronegative substituent has a strong stereoelectronic effect, dictating a preference for a specific pucker. nih.gov A similar effect would be anticipated for this compound, where the hydroxyl group's position would influence the ring's conformational equilibrium.
Rotation of the Carboximidamide Group: The N1-C(NH)NH2 bond is expected to have a significant barrier to rotation due to resonance, leading to distinct cis and trans isomers (with respect to the pyrrolidine ring). QM calculations on analogous N-acyl and dipeptide proline systems show that the energy difference between cis and trans isomers is sensitive to both steric effects and the polarity of the environment. nih.govnih.gov For this compound, intramolecular hydrogen bonding between the hydroxyl group and the carboximidamide moiety could further stabilize certain conformations, an effect that can be accurately modeled using QM methods.
A systematic conformational search using QM methods, such as DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)), would be necessary to identify all low-energy conformers. nih.gov The relative energies of these conformers would then be calculated to determine their populations at room temperature according to the Boltzmann distribution.
| Feature | Description | Expected Conformers |
| Ring Pucker | Describes the non-planar shape of the pyrrolidine ring. | Cγ-endo (up) and Cγ-exo (down) forms, such as envelope (E) and twist (T). |
| N1-C Bond | Rotation around the bond connecting the ring nitrogen to the carboximidamide carbon. | cis and trans isomers due to partial double-bond character. |
| Intramolecular H-Bonding | Potential hydrogen bond between the C2-hydroxyl group and the carboximidamide group. | May stabilize specific combinations of ring pucker and cis/trans isomerism. |
Prediction of Spectroscopic Parameters
Theoretical calculations can predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure and conformational state of a molecule.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov By calculating the NMR shielding tensors for each atom in a specific, optimized geometry, one can predict the chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS).
For this compound, distinct NMR signals are expected for the different conformers (e.g., cis vs. trans isomers or endo vs. exo puckers). Theoretical studies on N-substituted pyrrolidines have shown that a Boltzmann-averaged calculation over the lowest energy conformers provides chemical shifts that are in excellent agreement with experimental data. acs.org Discrepancies between predicted and experimental spectra can often reveal the presence of specific solvent effects or conformational equilibria not accounted for in the gas-phase or implicit solvent models.
Vibrational (IR) Spectroscopy: QM calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. After geometry optimization, a frequency calculation is performed to ensure the structure is a true energy minimum (no imaginary frequencies). The resulting vibrational modes can be assigned to specific bond stretches, bends, and torsions. For this compound, characteristic frequencies would include the O-H stretch of the hydroxyl group, N-H stretches of the carboximidamide group, the C=N stretch, and various C-H and C-N stretching and bending modes. Comparing the computed spectrum with experimental data helps to confirm the functional groups present and can provide clues about intermolecular interactions like hydrogen bonding.
| Spectroscopic Parameter | Computational Method | Information Gained |
| ¹H and ¹³C NMR Chemical Shifts | DFT with GIAO method | Prediction of the NMR spectrum; aids in signal assignment and conformational analysis. |
| ¹H-¹H Coupling Constants (J-couplings) | DFT calculations | Provides information on dihedral angles and thus the 3D structure of the pyrrolidine ring. |
| IR Vibrational Frequencies | DFT frequency calculations | Prediction of the IR spectrum; confirms functional groups and provides insights into hydrogen bonding. |
Energy Landscape Analysis of Isomeric Forms and Transition States
An energy landscape provides a comprehensive map of a molecule's potential energy as a function of its geometry. nih.gov It includes stable isomers (local minima), the transition states that connect them (saddle points), and the energy barriers associated with their interconversion.
For this compound, the key isomeric forms are the different ring puckers and the cis/trans isomers of the carboximidamide group. A detailed energy landscape would be constructed by performing QM calculations to:
Locate Minima: Optimize the geometries of all stable conformers.
Find Transition States (TS): Use methods like Synchronous Transit-Guided Quasi-Newton (STQN) to find the saddle points on the potential energy surface that connect these minima. A key analysis would be to find the TS for the pyrrolidine ring inversion (pucker interconversion) and for the rotation around the N1-C bond (cis-trans isomerization).
Calculate Energy Barriers: The activation energy for a conformational change is the difference in energy between the transition state and the initial minimum.
Studies on proline-containing peptides have shown that the barrier for cis-trans isomerization is significant (typically 15-25 kcal/mol), making this a slow process on the NMR timescale at room temperature. nih.gov The barrier for ring puckering is generally much lower. nih.gov By mapping these energies, one can predict the rates of interconversion between different forms of this compound and understand its dynamic behavior.
| Landscape Feature | Description | Significance for the Molecule |
| Local Minima | Stable conformers (e.g., trans-exo, cis-endo). | Represents the observable, low-energy shapes of the molecule. |
| Saddle Points (Transition States) | The highest energy point along the lowest energy path between two minima. | Defines the energy barrier for conformational changes. |
| Activation Energy (ΔE‡) | The energy difference between a transition state and a minimum. | Determines the rate of isomerization (e.g., cis to trans). |
Molecular Dynamics Simulations for Solvent Effects and Conformational Space
While QM calculations provide highly accurate information about specific conformations, Molecular Dynamics (MD) simulations are used to explore the conformational space of a molecule over time and to explicitly model the effects of the surrounding environment, such as a solvent. mdpi.comnih.gov
In an MD simulation, the molecule is typically placed in a box of explicit solvent molecules (e.g., water), and the forces on each atom are calculated using a classical force field. Newton's equations of motion are then solved iteratively to simulate the movement of all atoms over a period of nanoseconds to microseconds.
For this compound, MD simulations in an aqueous solution would be particularly insightful for several reasons:
Solvent Effects: Water molecules can form hydrogen bonds with the hydroxyl and carboximidamide groups, potentially stabilizing conformations that are less favorable in the gas phase. nyu.edu MD simulations can reveal the structure and dynamics of the surrounding water molecules and quantify these interactions. nih.gov
Conformational Sampling: MD allows for the exploration of the accessible conformational space at a given temperature. By analyzing the simulation trajectory, one can identify the most populated conformational states and the transitions between them, providing a dynamic view of the energy landscape.
Hydrogen Bonding Analysis: The simulations can quantify the lifetime and geometry of both intramolecular (within the molecule) and intermolecular (with water) hydrogen bonds. This is critical for understanding how the molecule interacts with a biological environment.
| Simulation Aspect | Information Provided | Relevance |
| Solvation Shell Structure | Radial distribution functions showing the arrangement of water molecules around the solute. | Reveals how the solvent organizes around the molecule's polar and non-polar regions. |
| Conformational Population | The percentage of simulation time the molecule spends in different conformations (e.g., ring puckers, isomeric states). | Provides a statistical view of the conformational equilibrium in solution. |
| Hydrogen Bond Dynamics | The average number and lifetime of hydrogen bonds between the solute and solvent. | Quantifies the strength and nature of the molecule's interaction with its aqueous environment. |
| Root-Mean-Square Deviation (RMSD) | A measure of the molecule's structural deviation over time. | Indicates the stability of the starting conformation and the extent of conformational changes during the simulation. |
Synthetic Utility and Applications in Organic Synthesis
Building Block in the Construction of Complex Heterocyclic Systems
The bifunctional nature of 2-Hydroxypyrrolidine-1-carboximidamide, possessing both a nucleophilic hydroxyl group and a reactive guanidine (B92328) unit, makes it a promising candidate for the synthesis of complex, fused heterocyclic systems. Intramolecular cyclization reactions are a powerful tool in organic synthesis for the construction of intricate molecular architectures. researchgate.netrsc.orgmdpi.comorganic-chemistry.org In the case of this compound, the hydroxyl group can act as a nucleophile, targeting an electrophilically activated guanidine moiety, or vice versa, to forge a new ring system.
For instance, under dehydrating conditions or through activation of the hydroxyl group (e.g., conversion to a leaving group), an intramolecular cyclization could lead to the formation of a bicyclic system incorporating the pyrrolidine (B122466) and a newly formed oxazapentalene or a related heterocyclic core. The specific outcome of such a reaction would be highly dependent on the reaction conditions and the stereochemistry of the starting material. The inherent chirality of this compound, derived from natural hydroxyproline, would be expected to influence the stereochemical outcome of such cyclizations, providing a route to enantiomerically enriched polycyclic compounds.
Below is a representative table of potential intramolecular cyclization reactions to form fused heterocyclic systems.
| Starting Material | Reagent/Condition | Potential Product | Heterocyclic System Formed |
| This compound | Acid catalyst, heat | Bicyclic oxadiazine derivative | Pyrrolo[1,2-d] rsc.orgsemanticscholar.orgresearchgate.netoxadiazine |
| N-Acyl-2-hydroxypyrrolidine-1-carboximidamide | Dehydrating agent (e.g., PPh₃, DEAD) | Bicyclic oxazolopyrimidine derivative | Pyrrolo[1,2-a] rsc.orgresearchgate.netoxazolo[5,4-d]pyrimidine |
| This compound | Phosgene equivalent | Bicyclic oxazolidinone-guanidine | Pyrrolo[1,2-a]oxazolo[5,4-e] rsc.orgresearchgate.netnih.govtriazepine-dione |
Intermediates for the Total Synthesis of Bioactive Natural Products
The pyrrolidine ring is a common structural motif in a vast array of biologically active natural products. baranlab.orgresearchgate.netrsc.org Similarly, the guanidine functional group is present in numerous marine and terrestrial natural products, often imparting crucial biological activity. nih.gov Consequently, this compound, which combines both of these features in a chiral framework, represents a valuable, albeit underexplored, intermediate for the total synthesis of such compounds.
Its utility could be particularly significant in the synthesis of alkaloids and other nitrogen-containing natural products where the stereochemistry of the pyrrolidine ring is crucial for biological function. For example, it could serve as a key building block for the synthesis of analogs of natural products like those in the batzelladine and crambescidin families, which feature complex guanidine-containing heterocyclic systems. nih.govnih.gov The synthesis would likely involve the elaboration of the hydroxyl group and further functionalization of the pyrrolidine ring, with the guanidine moiety either being pre-installed or formed at a later stage from the pyrrolidine nitrogen.
The following table showcases some natural products containing pyrrolidine and guanidine moieties, for which this compound could be a potential precursor.
| Natural Product Family | Key Structural Features | Potential Synthetic Role of this compound |
| Batzelladine Alkaloids | Polycyclic guanidine, pyrrolidine subunit | Chiral source for the pyrrolidine ring and precursor to the guanidine moiety. |
| Crambescidin Alkaloids | Pentacyclic guanidinium (B1211019) core, amino acid components | Building block for the guanidine-containing heterocyclic core. |
| Saxitoxin and analogues | Tetrahydropurine with a guanidine group | While structurally different, it highlights the importance of chiral guanidine precursors. |
Methodologies for Assembling Guanidine-Containing Molecular Architectures
The synthesis of guanidines is a fundamental transformation in organic and medicinal chemistry. organic-chemistry.org The most common method for the preparation of N-substituted guanidines is the reaction of an amine with a guanidinylating agent. In this context, 2-hydroxypyrrolidine can serve as the amine precursor for the synthesis of this compound itself. A variety of guanidinylating agents are available, each with its own reactivity profile and compatibility with different functional groups. researchgate.netlookchemmall.comtcichemicals.com
The choice of guanidinylating agent is critical and can be tailored to the specific substrate. For a molecule like 2-hydroxypyrrolidine, which contains a hydroxyl group, a mild and selective reagent would be necessary to avoid unwanted side reactions. The reaction would involve the nucleophilic attack of the pyrrolidine nitrogen onto the electrophilic carbon of the guanidinylating agent.
A selection of common guanidinylating agents and their potential reaction with 2-hydroxypyrrolidine is presented in the table below.
| Guanidinylating Agent | Structure | Reaction Condition | Product |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Pyrazole-C(=NH)NH₂·HCl | Basic, e.g., Triethylamine | This compound |
| N,N'-Di-Boc-S-methylisothiourea | Boc-NH-C(=N-Boc)-SMe | HgCl₂, Et₃N | N,N'-Di-Boc-2-hydroxypyrrolidine-1-carboximidamide |
| N,N'-Di-Boc-N''-triflylguanidine | Boc-NH-C(=N-Boc)-NH-Tf | Mild base | N,N'-Di-Boc-2-hydroxypyrrolidine-1-carboximidamide |
| Cyanamide (B42294) | H₂N-CN | Acidic | This compound |
Development of Novel Synthetic Reagents and Catalysts
Chiral molecules derived from the natural chiral pool, such as amino acids and their derivatives, are of immense importance in asymmetric synthesis. wikipedia.orgwikipedia.org Prolinol, a reduced form of proline, and its derivatives are well-established as effective chiral ligands and organocatalysts in a variety of enantioselective transformations. wikipedia.orgresearchgate.netmdpi.com Given its structural similarity to prolinol, with the addition of a guanidine moiety, this compound holds considerable promise for the development of novel chiral catalysts and reagents.
The guanidine group is a strong base and an excellent hydrogen-bond donor, properties that are highly sought after in organocatalysis. rsc.orgresearchgate.netrsc.org The combination of the chiral pyrrolidine backbone, the coordinating hydroxyl group, and the basic/hydrogen-bonding guanidine could lead to the creation of powerful bifunctional or even trifunctional catalysts. Such catalysts could be effective in a range of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions.
The potential catalytic applications of this compound and its derivatives are outlined in the table below.
| Catalyst Type | Proposed Catalytic Application | Key Features Utilized |
| Chiral Brønsted Base Catalyst | Asymmetric Michael Addition | High basicity and chirality of the guanidine-pyrrolidine scaffold. rsc.orgresearchgate.net |
| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Formation of a chiral guanidinium salt for ion-pair catalysis. |
| Chiral Ligand for Metal Catalysis | Asymmetric Hydrogenation | Coordination of the hydroxyl and guanidine nitrogen atoms to a metal center. semanticscholar.org |
| Bifunctional Organocatalyst | Asymmetric Aldol Reaction | Hydrogen-bond donating ability of the guanidine and Lewis basicity of the hydroxyl group. rsc.org |
Future Directions and Emerging Research Avenues
Design of Novel and Efficient Synthetic Routes
A comparative analysis of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy | Catalyst development, substrate scope |
| One-Pot Procedures | Reduced workup, time and resource efficient | Reagent compatibility, optimization of conditions |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility | Specialized equipment, potential for clogging |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and availability |
Discovery of New Chemical Transformations and Reactivity Patterns
Understanding the inherent reactivity of 2-Hydroxypyrrolidine-1-carboximidamide is crucial for its application as a synthetic building block. The presence of multiple functional groups—a secondary alcohol, a cyclic amine, and a carboximidamide—offers a rich platform for exploring new chemical transformations. Future investigations will likely focus on selectively targeting each of these functional groups to introduce molecular diversity. For example, the development of novel reactions that exploit the unique electronic properties of the carboximidamide group could lead to the formation of new heterocyclic systems. Additionally, exploring the reactivity of the hydroxyl group in stereospecific substitution or oxidation reactions will be a valuable pursuit. Uncovering unprecedented reactivity patterns will not only expand the synthetic toolbox but also provide access to novel molecular scaffolds with potential biological activity.
In-depth Mechanistic Investigations of Reaction Pathways
A thorough understanding of the mechanisms by which this compound is formed and undergoes further reactions is fundamental to optimizing existing processes and designing new ones. Future research will necessitate detailed mechanistic studies employing a combination of experimental and computational techniques. Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates will provide crucial insights into the reaction pathways. Computational modeling, such as density functional theory (DFT) calculations, can be employed to elucidate transition state geometries and activation energies, offering a molecular-level understanding of the reaction coordinates. These in-depth investigations will enable the rational design of more efficient catalysts and the prediction of reaction outcomes with greater accuracy.
Advanced Methodologies for Stereocontrol and Enantioselective Synthesis
Given that the biological activity of chiral molecules is often dependent on their stereochemistry, the development of advanced methodologies for the stereocontrolled and enantioselective synthesis of this compound derivatives is of paramount importance. While classical resolution techniques can be employed to separate enantiomers, the development of asymmetric synthetic methods is a more elegant and efficient approach. Future research will likely focus on the design and application of novel chiral catalysts, including organocatalysts, transition metal complexes, and biocatalysts, to achieve high levels of enantioselectivity. Furthermore, the exploration of substrate-controlled diastereoselective reactions, where the existing stereocenter in the 2-hydroxypyrrolidine core directs the stereochemical outcome of subsequent transformations, will be a key area of investigation.
Key areas for future research in stereocontrol include:
| Research Area | Focus | Desired Outcome |
| Asymmetric Catalysis | Development of novel chiral catalysts | High enantiomeric excess in a single synthetic step |
| Organocatalysis | Use of small organic molecules as catalysts | Metal-free, environmentally benign synthetic methods |
| Substrate-Controlled Synthesis | Utilizing the inherent chirality of the starting material | Control over the formation of new stereocenters |
| Dynamic Kinetic Resolution | Combining resolution with in-situ racemization | Theoretical yield of a single enantiomer approaching 100% |
Q & A
Q. What are the recommended methods for synthesizing 2-Hydroxypyrrolidine-1-carboximidamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions starting from pyrrolidine derivatives. For example, reacting pyrrolidine with hydroxylamine derivatives under controlled pH (7–9) and temperature (60–80°C) can yield the target compound. Purification is achieved via column chromatography (silica gel, methanol/dichloromethane eluent). Validate purity using HPLC (C18 column, UV detection at 210 nm) and confirm identity via NMR (e.g., δ 3.2–3.5 ppm for pyrrolidine protons) and mass spectrometry (expected [M+H]⁺ = 130.1 m/z) .
Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : Identify the hydroxyl proton (δ 4.5–5.0 ppm, broad singlet) and pyrrolidine ring protons (δ 2.8–3.5 ppm). The carboximidamide group (NH₂) may appear as a singlet at δ 6.8–7.2 ppm.
- MS : Electrospray ionization (ESI) in positive mode should show a molecular ion peak at m/z 130.1 ([M+H]⁺). High-resolution MS (HRMS) can confirm the molecular formula (C₅H₁₁N₃O) with <2 ppm error .
- Cross-reference with computational simulations (DFT for NMR chemical shifts) to resolve ambiguities.
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer :
- Step 1 : Re-optimize computational parameters (e.g., solvent models in DFT, basis sets like 6-311++G(d,p)) to match experimental conditions.
- Step 2 : Validate reactive intermediates using tandem MS or in-situ IR spectroscopy. For example, if oxidation pathways conflict with predictions, use MALDI-MS (as in ) to detect transient species like m/z 131→130 transitions .
- Step 3 : Conduct kinetic isotope effect (KIE) studies to distinguish between competing mechanisms.
Q. How can researchers differentiate structural isomers like N′-hydroxypyrrolidine-1-carboximidamide from this compound using analytical methods?
- Methodological Answer :
- Tandem MS/MS : Fragment patterns differ due to hydroxyl group positioning. For this compound, expect a dominant fragment at m/z 85 (pyrrolidine ring cleavage), whereas N′-isomers show m/z 98.
- 2D NMR : Use NOESY to correlate hydroxyl proton spatial proximity with adjacent protons. The 2-hydroxy isomer will show NOE between -OH and C3/C4 protons .
- X-ray crystallography : If crystals are obtainable, SHELXL refinement () can resolve positional ambiguity .
Q. What methodological considerations are critical when studying the compound’s role in enzyme inhibition assays, such as diamine oxidase activity?
- Methodological Answer :
- Assay Design : Use MALDI-MS (as in ) to monitor substrate depletion (m/z 131→130 transition) with a negative control (e.g., heat-inactivated enzyme).
- Standardization : Include structural isomer standards (e.g., N′-hydroxypyrrolidine-1-carboximidamide) to account for cross-reactivity. Calibrate intensity conversion factors (e.g., 2.9 for the isomer vs. 4.8 for pyridine derivatives) to avoid false positives .
- Data Interpretation : Apply Michaelis-Menten kinetics with correction for non-specific binding. Use impedance-based methods () to validate enzyme conformational changes .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via HPLC (retention time shifts) and quantify using a calibration curve.
- Mechanistic Insight : Use LC-MS to identify degradation products (e.g., pyrrolidine ring opening products at m/z <100).
- Storage Recommendations : advises avoiding long-term storage; use argon-filled vials at -20°C for stable samples .
Data Contradiction and Reproducibility
Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, enzyme sources) and normalize data to internal controls.
- Replicate Key Studies : Follow ’s guidelines for tacit knowledge documentation to ensure procedural consistency (e.g., exact solvent ratios, incubation times) .
- Cross-Validate : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
